Quinazolin-2-ylmethanol
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Overview
Description
Quinazolin-2-ylmethanol is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a hydroxyl group at the 4-position and a methyl group at the alpha position.
Mechanism of Action
Target of Action
4-Hydroxy-a-methylquinazoline is a derivative of quinazoline, a class of compounds that have been associated with a wide range of biological and pharmacological activities Quinazoline derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins, playing a significant role in numerous biological processes .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Quinazoline derivatives are known to influence various biochemical pathways, often related to their targets’ functions . For instance, some quinazoline derivatives have been found to inhibit enzymes involved in critical biochemical pathways, leading to downstream effects such as the suppression of disease-related processes .
Pharmacokinetics
Quinazoline derivatives are generally known for their good pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion, significantly impact a compound’s bioavailability and therapeutic potential.
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . These effects are often the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinazoline derivatives
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives, which include 4-Hydroxy-a-methylquinazoline, have been associated with a wide range of biological and pharmacological activities
Cellular Effects
It is known that quinazoline derivatives can have significant effects on various types of cells and cellular processes . For instance, some quinazoline derivatives have been found to inhibit the growth of certain cancer cell lines
Molecular Mechanism
It is known that quinazoline derivatives can interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinazolin-2-ylmethanol can be achieved through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization and subsequent functionalization to introduce the hydroxyl and methyl groups. Another method involves the reaction of 2-aminobenzamide with aldehydes or ketones under acidic or basic conditions to form the quinazoline core, followed by hydroxylation and methylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinazolin-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, each with distinct biological and chemical properties .
Scientific Research Applications
Quinazolin-2-ylmethanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Medicine: this compound and its derivatives have shown potential as therapeutic agents for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.
Comparison with Similar Compounds
- 4-Methylquinazoline
- Quinazoline N-oxides
- Dihydroquinazolines
- Quinazoline-triazole hybrids
Properties
IUPAC Name |
quinazolin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-5,12H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNBLSVLSJYVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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